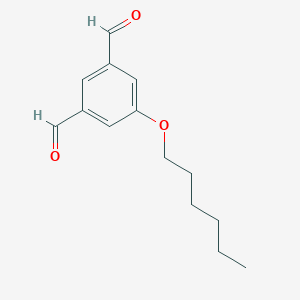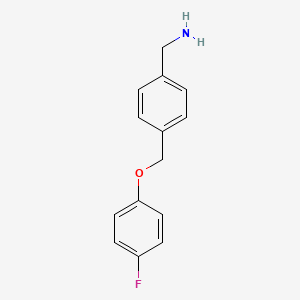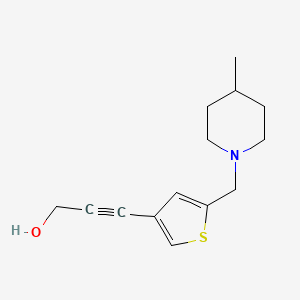
methyl O-(2-fluorophenyl)serinate hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl O-(2-fluorophenyl)serinate hydrochloride is a chemical compound that belongs to the class of serine derivatives. It is characterized by the presence of a fluorophenyl group attached to the serine moiety. This compound is often used in various chemical and biological research applications due to its unique properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl O-(2-fluorophenyl)serinate hydrochloride typically involves the esterification of serine with methanol in the presence of hydrochloric acid. The reaction conditions often include:
Temperature: Room temperature to slightly elevated temperatures.
Solvent: Methanol or a mixture of methanol and water.
Catalyst: Hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or continuous flow reactors: To ensure consistent product quality.
Purification steps: Such as crystallization or recrystallization to obtain the pure compound.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl O-(2-fluorophenyl)serinate hydrochloride undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can yield alcohol derivatives.
Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles are employed.
Major Products
Oxidation: Produces carboxylic acids.
Reduction: Yields alcohol derivatives.
Substitution: Results in various substituted phenyl derivatives.
Applications De Recherche Scientifique
Methyl O-(2-fluorophenyl)serinate hydrochloride is utilized in several scientific research fields:
Chemistry: Used as a building block in organic synthesis.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for potential therapeutic applications.
Industry: Used in the production of pharmaceuticals and fine chemicals.
Mécanisme D'action
The mechanism of action of methyl O-(2-fluorophenyl)serinate hydrochloride involves its interaction with specific molecular targets. The fluorophenyl group enhances its binding affinity to certain enzymes or receptors, leading to modulation of their activity. The pathways involved often include:
Enzyme inhibition or activation: Depending on the target enzyme.
Receptor binding: Influencing signal transduction pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl serinate hydrochloride: Lacks the fluorophenyl group.
Ethyl O-(2-fluorophenyl)serinate hydrochloride: Has an ethyl ester instead of a methyl ester.
Methyl O-(4-fluorophenyl)serinate hydrochloride: Fluorine atom is positioned differently on the phenyl ring.
Uniqueness
Methyl O-(2-fluorophenyl)serinate hydrochloride is unique due to the specific positioning of the fluorine atom on the phenyl ring, which can significantly influence its chemical reactivity and biological activity compared to its analogs.
Propriétés
Formule moléculaire |
C10H13ClFNO3 |
|---|---|
Poids moléculaire |
249.66 g/mol |
Nom IUPAC |
methyl 2-amino-3-(2-fluorophenoxy)propanoate;hydrochloride |
InChI |
InChI=1S/C10H12FNO3.ClH/c1-14-10(13)8(12)6-15-9-5-3-2-4-7(9)11;/h2-5,8H,6,12H2,1H3;1H |
Clé InChI |
LVIIJKXUHVEGJF-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C(COC1=CC=CC=C1F)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![6-Bromoindolo[3,2,1-jk]carbazole](/img/structure/B13638214.png)
![3,7-Dichlorobenzo[d]isothiazole](/img/structure/B13638218.png)






